N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-dimethylbenzamide
Description
N-{[1-(4-Methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-dimethylbenzamide is a synthetic small molecule characterized by a tetrazole core substituted with a 4-methoxyphenyl group at the 1-position and a methylene bridge connecting the tetrazole to a 3,4-dimethylbenzamide moiety. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a bioisostere for carboxylic acid groups, enhancing metabolic stability and bioavailability . The 4-methoxyphenyl group contributes to lipophilicity and π-π stacking interactions, while the benzamide moiety may facilitate hydrogen bonding with biological targets.
Properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-12-4-5-14(10-13(12)2)18(24)19-11-17-20-21-22-23(17)15-6-8-16(25-3)9-7-15/h4-10H,11H2,1-3H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWLTEOVJHKNNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Benzyl-N-({[(1S)-1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]carbamoyl}methyl)carbamate (13g-L)
- Structure : Features a tetrazole linked to an ethylcarbamoyl-methylcarbamate group and a benzyl ester.
- Key Differences : The absence of a benzamide group and the presence of a carbamate moiety distinguish it from the target compound.
- Activity : Acts as an alanine racemase inhibitor, critical for bacterial cell wall synthesis .
- Synthesis : Prepared via solid-phase peptide synthesis, emphasizing its peptide-like backbone .
4-({N-[(1-Cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1-(2-methylphenyl)formamido}methyl)-N-hydroxybenzamide (II-6h)
- Structure : Contains a cyclohexyl-substituted tetrazole and a hydroxamic acid group.
- Key Differences: The hydroxamic acid (N-hydroxybenzamide) serves as a zinc-binding group, enabling histone deacetylase (HDAC) inhibition, unlike the non-hydroxamic benzamide in the target compound .
1-(4-Fluorobenzenesulfonyl)-4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine
- Structure : Shares the 4-methoxyphenyl-tetrazole motif but incorporates a sulfonamide-piperazine group.
- Key Differences : The sulfonamide and piperazine groups enhance solubility and may influence receptor binding compared to the hydrophobic 3,4-dimethylbenzamide in the target compound .
Comparative Analysis Table
Key Structural and Pharmacological Insights
Tetrazole as a Bioisostere : All compounds leverage the tetrazole ring for metabolic stability. However, substituents dictate target specificity—e.g., hydroxamic acids (II-6h) enable metal chelation, while carbamates (13g-L) mimic peptide bonds .
Role of Benzamide vs. Sulfonamide : The target compound’s 3,4-dimethylbenzamide may favor hydrophobic interactions, contrasting with the sulfonamide-piperazine group in ’s compound, which improves solubility .
Synthetic Methodologies : Solid-phase synthesis () and Ugi-azide reactions () are common for tetrazole derivatives, suggesting scalable routes for the target compound .
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